1,1'-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane
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Overview
Description
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a hepta-dien-yne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylhepta-4,5-dien-1-yne, which is a key intermediate.
Cyclopropanation: The intermediate undergoes a cyclopropanation reaction, where a cyclopropane ring is introduced. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated or aminated cyclopropane derivatives
Scientific Research Applications
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: Shares a similar hepta-dien-yne structure but lacks the cyclopropane ring.
(1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane: Contains a bicyclic structure with a similar hepta-dien-yne chain.
Properties
CAS No. |
61423-00-5 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
InChI |
InChI=1S/C14H18/c1-4-14(3,13-7-8-13)10-9-11(2)12-5-6-12/h1,10,12-13H,5-8H2,2-3H3 |
InChI Key |
QMQGUBRCQBLYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(C)(C#C)C1CC1)C2CC2 |
Origin of Product |
United States |
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